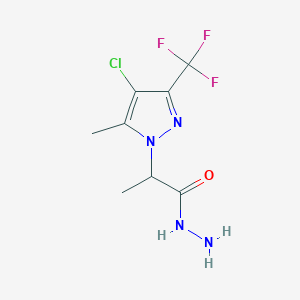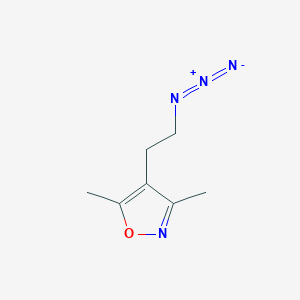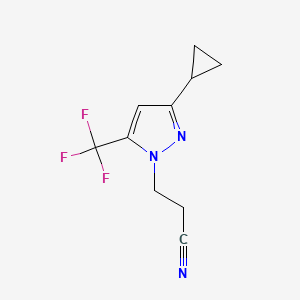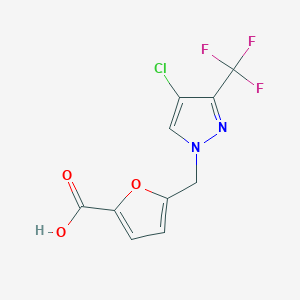
2-(2,2,2-Trifluoroethoxy)benzyl alcohol
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)benzyl alcohol, also known as TFEBA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid with a molecular weight of 216.18 g/mol and a boiling point of 180-182°C. TFEBA is widely used in the field of organic chemistry and biochemistry due to its ability to act as a protecting group for alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anti-Cancer and Anti-Diabetic Properties
2-(2,2,2-Trifluoroethoxy)benzyl alcohol: derivatives have been investigated for their potential as anti-cancer and anti-diabetic agents . Researchers synthesized a series of new 1,3,4-oxadiazole derivatives tethered with 2,5-bis(2,2,2-trifluoroethoxy)phenyl groups. These compounds were obtained through a multistep reaction sequence involving condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, followed by cyclization. By spectral analysis, the structures of these compounds were elucidated.
Molecular Docking and ADMET Prediction
To assess their efficacy, molecular docking experiments were performed on the synthesized compounds. This allowed researchers to examine the dynamic behavior of the candidates at the binding site of proteins. Additionally, ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds followed Lipinski’s rule of 5, indicating favorable drug-like properties.
Organic Synthesis
Benzimidazole Derivatives
In another study, novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1Hbenzo[d]imidazole derivatives were synthesized. These compounds were designed by varying the functional group at the N-terminal of the benzimidazole using different L-amino acids. The work focused on their anticancer effects, particularly within the pyridine framework .
Catalysis
Iron-Catalyzed Dehydrogenative Coupling
Diverse synthetic approaches exist for the preparation of 1,2-disubstituted benzimidazoles. One such method involves iron-catalyzed acceptorless dehydrogenative coupling. This approach allows for the direct formation of C-N bonds by coupling aryl boronic acids with 1-halo-2-alkylbenzimidazoles. The resulting 1,2-disubstituted benzimidazoles find applications in various fields, including materials science and pharmaceuticals .
Eigenschaften
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDONYPQBJGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)

![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)


![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)



![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3039290.png)
![N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039293.png)

![N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039296.png)
